molecular formula C6H11NO3 B12944236 (S)-4-Methylmorpholine-2-carboxylic acid

(S)-4-Methylmorpholine-2-carboxylic acid

Cat. No.: B12944236
M. Wt: 145.16 g/mol
InChI Key: LJIYTRWQOOXPCZ-YFKPBYRVSA-N
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Description

(S)-4-Methylmorpholine-2-carboxylic acid is a chiral compound that belongs to the class of morpholine derivatives It is characterized by the presence of a morpholine ring substituted with a methyl group at the 4-position and a carboxylic acid group at the 2-position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-4-Methylmorpholine-2-carboxylic acid can be achieved through several synthetic routes. One common method involves the reaction of morpholine with a suitable methylating agent, followed by carboxylation. The reaction conditions typically include the use of a base such as sodium hydroxide or potassium carbonate to facilitate the methylation process. The carboxylation step can be carried out using carbon dioxide under high pressure and temperature .

Industrial Production Methods

In industrial settings, the production of this compound often involves the use of continuous flow reactors to ensure efficient and scalable synthesis. The process may include the use of catalysts to enhance the reaction rate and yield. Additionally, purification steps such as crystallization or chromatography are employed to obtain the desired product with high purity .

Chemical Reactions Analysis

Types of Reactions

(S)-4-Methylmorpholine-2-carboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include oxo derivatives, alcohols, aldehydes, and substituted morpholine derivatives. These products have diverse applications in chemical synthesis and pharmaceutical development .

Scientific Research Applications

(S)-4-Methylmorpholine-2-carboxylic acid has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of (S)-4-Methylmorpholine-2-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor of certain enzymes by binding to their active sites, thereby blocking their catalytic activity. Additionally, it may interact with cellular receptors and signaling pathways, modulating various biological processes .

Comparison with Similar Compounds

Similar Compounds

    4-Methylmorpholine: Lacks the carboxylic acid group, making it less versatile in chemical reactions.

    2-Methylmorpholine-4-carboxylic acid: Has a different substitution pattern, leading to distinct chemical and biological properties.

    Morpholine-2-carboxylic acid: Lacks the methyl group, affecting its reactivity and applications

Uniqueness

(S)-4-Methylmorpholine-2-carboxylic acid is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and biological activity. The presence of both a methyl group and a carboxylic acid group allows for diverse chemical modifications and potential therapeutic applications .

Properties

Molecular Formula

C6H11NO3

Molecular Weight

145.16 g/mol

IUPAC Name

(2S)-4-methylmorpholine-2-carboxylic acid

InChI

InChI=1S/C6H11NO3/c1-7-2-3-10-5(4-7)6(8)9/h5H,2-4H2,1H3,(H,8,9)/t5-/m0/s1

InChI Key

LJIYTRWQOOXPCZ-YFKPBYRVSA-N

Isomeric SMILES

CN1CCO[C@@H](C1)C(=O)O

Canonical SMILES

CN1CCOC(C1)C(=O)O

Origin of Product

United States

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